molecular formula C11H10ClF3N2O2 B1599258 Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate CAS No. 35229-84-6

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate

Cat. No.: B1599258
CAS No.: 35229-84-6
M. Wt: 294.66 g/mol
InChI Key: HXRVSIPGGUOVJA-MFOYZWKCSA-N
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Description

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H10ClF3N2O2 . It has an average mass of 294.658 Da and a monoisotopic mass of 294.038300 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H10ClF3N2O2, an average mass of 294.658 Da, and a monoisotopic mass of 294.038300 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate and related compounds have been extensively studied for their synthesis and structural analysis, highlighting their potential in various scientific research applications. For instance, the synthesis and crystal structure of chlorophyll derivatives with a β-diketonate moiety, achieved through Claisen condensation, demonstrate the chemical's utility in modifying organic molecules for enhanced absorption properties (Kinoshita et al., 2013). Additionally, the regioselective role of the hydrazide moiety in forming complex pyrrole–pyrazole systems underscores its significance in the development of novel heterocyclic compounds (Attanasi et al., 2001).

Cytotoxicity and Antimicrobial Activities

Research into the cytotoxicity and utility of certain derivatives for synthesizing new heterocycles reveals promising biological activities, including potential anticancer properties (Hegazi et al., 2010). Such studies are pivotal for the discovery of new therapeutic agents.

Catalysis and Polymerization

Investigations into the reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes reveal insights into the catalysis and copolymerization processes, providing a foundation for developing advanced materials with tailored properties (Williams et al., 2005).

Stereoselective Synthesis

The stereoselective synthesis of optical isomers demonstrates the compound's utility in producing enantiomerically pure substances, essential for pharmaceutical applications and fine chemical synthesis (Kluson et al., 2019).

Safety and Hazards

The safety and hazards of Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate are not clear from the available information .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVSIPGGUOVJA-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35229-84-6
Record name Acetic acid, chloro((3-(trifluoromethyl)phenyl)hydrazono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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